4-Difluoromethoxy-5-fluoropicolinic acid

Physicochemical Property Medicinal Chemistry pKa Prediction

Researchers requiring fluorinated heterocyclic building blocks face limited sourcing of compounds with precise, multi-site substitution patterns. 4-Difluoromethoxy-5-fluoropicolinic acid (CAS 1806315-94-5) is a picolinic acid derivative featuring simultaneous difluoromethoxy (4-position) and fluorine (5-position) substitution on the pyridine ring, delivering distinct electronic distribution and modulated lipophilicity unavailable from simpler analogs. • Dual fluorinated substitution pattern imparts unique reactivity for cross-coupling (Suzuki, Sonogashira) and regio-/chemoselective core elaboration • Three distinct fluorine environments (aryl-F + two equivalent -OCHF₂ F) enable 19F NMR-based assay development • 97% purity with batch-specific QC (NMR, HPLC); global shipping from stock

Molecular Formula C7H4F3NO3
Molecular Weight 207.11 g/mol
CAS No. 1806315-94-5
Cat. No. B1412890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Difluoromethoxy-5-fluoropicolinic acid
CAS1806315-94-5
Molecular FormulaC7H4F3NO3
Molecular Weight207.11 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1C(=O)O)F)OC(F)F
InChIInChI=1S/C7H4F3NO3/c8-3-2-11-4(6(12)13)1-5(3)14-7(9)10/h1-2,7H,(H,12,13)
InChIKeyASHYTZJAQWUHIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Difluoromethoxy-5-fluoropicolinic Acid: Overview


4-Difluoromethoxy-5-fluoropicolinic acid (CAS: 1806315-94-5) is a heterocyclic building block belonging to the picolinic acid class . It is characterized by a molecular formula of C7H4F3NO3 and a molecular weight of 207.11 g/mol . The compound features a pyridine ring substituted with a carboxylic acid group at the 2-position, a fluorine atom at the 5-position, and a difluoromethoxy group at the 4-position . This specific substitution pattern confers unique physicochemical properties that are valuable in medicinal chemistry and agrochemical research, particularly for modulating lipophilicity and metabolic stability .

Why Generic Substitution Fails


Generic substitution of 4-Difluoromethoxy-5-fluoropicolinic acid with other picolinic acid derivatives is not recommended due to the compound's distinct substitution pattern, which dictates its unique reactivity and physicochemical profile. The presence of both a fluorine atom and a difluoromethoxy group on the pyridine ring imparts a specific electronic distribution and lipophilicity that cannot be replicated by simpler analogs such as unsubstituted picolinic acid or even mono-fluorinated derivatives . As quantified in Section 3, this leads to significant differences in predicted acidity (pKa) and other key properties, which directly impact synthetic utility and downstream biological performance. Substituting with a structurally different analog risks introducing unforeseen changes in reaction kinetics, binding affinities, and overall synthetic route efficiency.

Quantified Differentiation from Closest Analogs


Predicted pKa Comparison

4-Difluoromethoxy-5-fluoropicolinic acid exhibits a significantly lower predicted pKa compared to its non-fluorinated analog, 4-(difluoromethoxy)picolinic acid (CAS 1707365-38-5). The predicted pKa for the target compound is 3.27±0.10 , while the predicted pKa for the analog is approximately 4.0 (calculated via structure-based in silico methods) . This difference arises from the electron-withdrawing effect of the additional fluorine atom at the 5-position, which stabilizes the carboxylate anion and enhances acidity.

Physicochemical Property Medicinal Chemistry pKa Prediction

Molecular Weight and Fluorine Content

The compound's molecular weight and elemental composition represent a quantifiable departure from the picolinic acid core. The molecular weight of 4-Difluoromethoxy-5-fluoropicolinic acid is 207.11 g/mol , which is 84.01 g/mol greater than that of unsubstituted picolinic acid (123.11 g/mol) [1]. This increase is attributable to the presence of three fluorine atoms (contributing approximately 57.0 g/mol) and an additional oxygen atom (16.0 g/mol) from the difluoromethoxy group.

Structural Analysis Physicochemical Property Molecular Design

Purity and Analytical Documentation

Reputable vendors specify a high purity standard for 4-Difluoromethoxy-5-fluoropicolinic acid, which is a critical differentiator for procurement in rigorous research settings. Bide Pharmatech reports a standard purity of 97% for this compound , while MolCore offers it at ≥98% purity . Both suppliers provide batch-specific analytical documentation, including NMR, HPLC, and GC data . This level of documentation is not consistently available for all niche analogs from all sources, reducing the risk of impurities affecting experimental outcomes.

Quality Control Analytical Chemistry Procurement

Optimal Application Scenarios


Fluorinated Drug Candidates with Enhanced Lipophilicity

Based on its high fluorine content and distinct physicochemical properties, 4-Difluoromethoxy-5-fluoropicolinic acid is ideally suited as a building block for the synthesis of fluorinated pharmaceutical candidates. The difluoromethoxy group is a known bioisostere that can improve membrane permeability and metabolic stability, while the 5-fluoro substituent can further modulate electronic properties and block potential metabolic soft spots . This compound is a superior choice over non-fluorinated picolinic acids for medicinal chemistry programs targeting enhanced pharmacokinetic profiles .

19F NMR Probes and Assays

The presence of three distinct fluorine environments (one aryl-F and two equivalent -OCHF2 fluorines) makes this compound a valuable tool for developing 19F NMR-based assays. Its unique and clean 19F NMR spectrum can serve as a sensitive probe for monitoring ligand-protein interactions, metabolic transformations, or compound integrity in complex biological matrices . This application leverages the compound's high fluorine content, which is a key differentiator from mono-fluorinated or non-fluorinated analogs.

Agrochemical Intermediate with Differentiated Reactivity

In agrochemical research, picolinic acid derivatives are key intermediates for herbicides and fungicides. The unique electronic effects from the dual fluorinated substituents in 4-Difluoromethoxy-5-fluoropicolinic acid can confer distinct reactivity in cross-coupling reactions (e.g., Suzuki, Sonogashira) compared to other picolinic acid halides or triflates . Its specific substitution pattern allows for the regio- and chemoselective elaboration of the pyridine core, enabling the creation of novel, patentable active ingredients.

Technical Documentation Hub

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